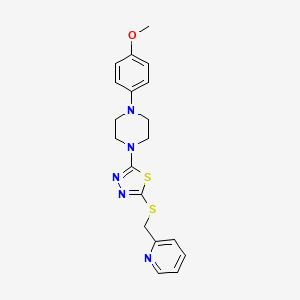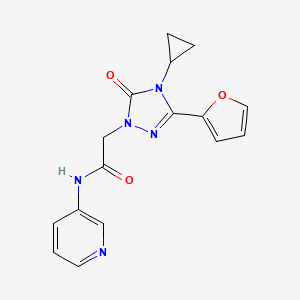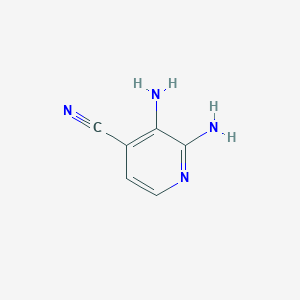
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, a pyridinylmethylthio group, and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Thiadiazole Ring Formation: The thiadiazole ring is formed by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.
Coupling Reaction: The piperazine intermediate is then coupled with the thiadiazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Thiadiazole Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
科学的研究の応用
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating neurological disorders and cancer.
Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a tool for probing biological pathways.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal communication and potentially providing therapeutic benefits in neurological conditions.
類似化合物との比較
Similar Compounds
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole: Lacks the pyridin-2-ylmethylthio group, which may affect its biological activity and chemical reactivity.
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole: Contains a methylthio group instead of the pyridin-2-ylmethylthio group, potentially altering its interaction with biological targets.
Uniqueness
The presence of the pyridin-2-ylmethylthio group in 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its unique pharmacological properties and make it a valuable compound for further research and development.
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-25-17-7-5-16(6-8-17)23-10-12-24(13-11-23)18-21-22-19(27-18)26-14-15-4-2-3-9-20-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWFIFPKZPLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)

![1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea](/img/structure/B2989051.png)

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)
![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989058.png)


![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)

